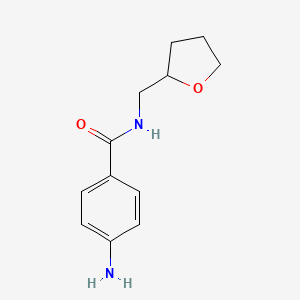

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

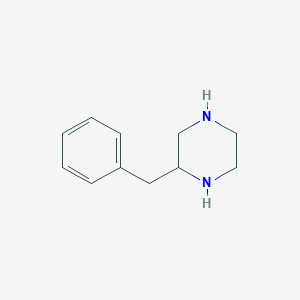

The synthesis of related compounds often involves green chemistry approaches, such as the ion-associate reaction used to synthesize the 4-amino-N-[2 (diethylamino) ethyl] benzamide-tetraphenylborate complex. This method characterizes the formation of complexes between bio-active molecules, providing insights into molecule-receptor interactions (Mostafa et al., 2023). Another synthesis approach for related benzamides involves multi-component reactions, showcasing the versatility and efficiency of synthesizing benzamide derivatives (Sabbaghan & Hossaini, 2012).

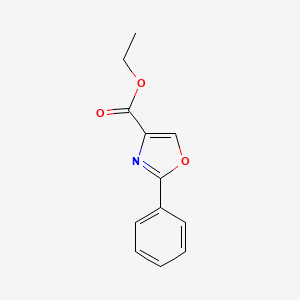

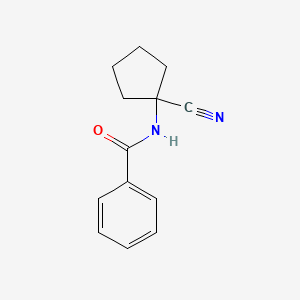

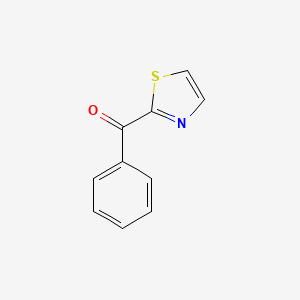

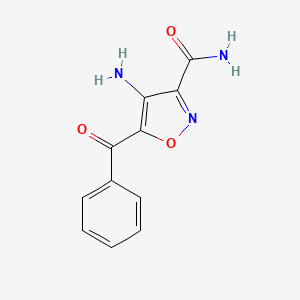

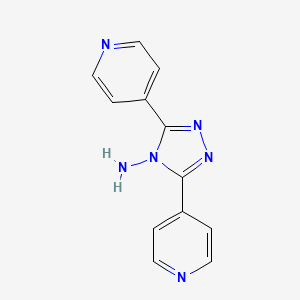

Molecular Structure Analysis

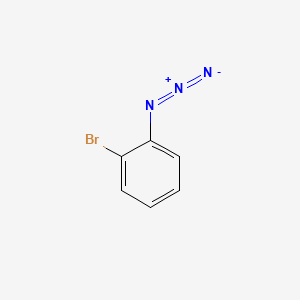

The crystal structure of related compounds, such as N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, reveals critical insights into the molecular configuration, including intramolecular hydrogen bonds and space group information (Saeed et al., 2010). These structures guide the understanding of molecular interactions and stability.

Chemical Reactions and Properties

Chemical reactions involving benzamides often lead to compounds with significant biological activity. For instance, the formation of ion-associate complexes as mentioned in the synthesis section implies potential reactivity with biological targets (Mostafa et al., 2023). The reactivity is further explored through modifications and interactions with various substituents, providing a pathway for creating more potent and selective compounds.

Physical Properties Analysis

The solubility, aggregation behavior, and supramolecular assembly of benzamide derivatives, such as those observed in organo-soluble poly(p-benzamide)s, offer valuable information on the physical properties of these compounds. These properties are essential for designing materials with specific characteristics (Seyler & Kilbinger, 2009).

Chemical Properties Analysis

The chemical stability and reactivity, illustrated through the small energy gap between HOMO and LUMO in certain benzamide complexes, indicate the potential for chemical interactions and the stability of these compounds under various conditions (Mostafa et al., 2023). Understanding these properties is crucial for the application of benzamide derivatives in chemical syntheses and drug development.

科学的研究の応用

Scientific Field: Pharmaceutical Chemistry

Methods of Application or Experimental Procedures: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino)Ethyl]Benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction . The solid complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .

Results or Outcomes

The complex was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

Safety And Hazards

特性

IUPAC Name |

4-amino-N-(oxolan-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-5-3-9(4-6-10)12(15)14-8-11-2-1-7-16-11/h3-6,11H,1-2,7-8,13H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMDYLPJOGARCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342003 |

Source

|

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(tetrahydro-2-furanylmethyl)benzamide | |

CAS RN |

361464-34-8 |

Source

|

| Record name | 4-Amino-N-[(oxolan-2-yl)methyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-{2-[(2-Hydroxyethyl)sulfanyl]ethoxy}ethyl)sulfanyl]ethan-1-ol](/img/structure/B1268351.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)